molecular formula C17H16ClN5O2 B11429657 5-amino-N-(4-chlorophenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-chlorophenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11429657
M. Wt: 357.8 g/mol
InChI Key: XCUHKINOOHMPQZ-UHFFFAOYSA-N
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Description

5-AMINO-N-(4-CHLOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique triazole ring structure, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-(4-CHLOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-chloroaniline with 3-methoxybenzyl chloride to form an intermediate, which is then subjected to cyclization with sodium azide to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is emphasized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-N-(4-CHLOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro group with the nucleophile .

Scientific Research Applications

5-AMINO-N-(4-CHLOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-AMINO-N-(4-CHLOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with and modify biological molecules, thereby influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-AMINO-N-(4-CHLOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its combination of a triazole ring with a carboxamide group, which provides a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8 g/mol

IUPAC Name

5-amino-N-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O2/c1-25-14-4-2-3-11(9-14)10-23-16(19)15(21-22-23)17(24)20-13-7-5-12(18)6-8-13/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

XCUHKINOOHMPQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N

Origin of Product

United States

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